molecular formula C19H28O2 B164326 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- CAS No. 131812-67-4

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-

Cat. No. B164326
M. Wt: 288.4 g/mol
InChI Key: JEPWTUCYPWOCQV-UHFFFAOYSA-N
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Patent
US05084440

Procedure details

Acetyl chloride (0.15 g) is added dropwise at room temperature to a mixture of 52.5 g (0.35 mol) of ethyl orthoformate, 30 g (0.13 mol) of 6-acetyl-1,1,4,4-tetra-methyl-tetralin and 18 ml of ethanol. The reaction is slightly exothermic, which results in a temperature increase from 20° C. to 28° C. The mixture is stirred at this temperature for 2 hours. The excess ethyl orthoformate and ethanol are removed by vacuum distillation (120° C./ 100 mm Hg). After this time the reaction mixture is cooled and 50 ml of toluene, 22.5 g (0.29 mol) of propylene glycol and 0.3 g of p-toluenesulphonic acid are added rapidly. The mixture is stirred at 85° C. to 90° C. for 2 1/2 hours. The ethanol which is formed is removed by distillation. Thereupon, the residual mixture is neutralized by the addition of a 10% solution of potassium hydroxide in ethanol, filtered and the filtrate is evaporated. Crude 2-dimethyl-2-(1,1,4,4-tetramethyl-tetralin-6-yl)-1,3-dioxolane is obtained. The product is purified by vacuum distillation and there are obtained 23.7 g of pure product. The boiling point of the pure product is 112° C. at 0.45 mmHg.
Name
ethyl orthoformate
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])OCC.[C:7]([C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[C:16]([CH3:21])([CH3:20])[CH2:15][CH2:14][C:13]2([CH3:23])[CH3:22])(=[O:9])[CH3:8].[CH2:24](O)[CH:25]([OH:27])[CH3:26]>C(Cl)(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C.C1(C)C=CC=CC=1>[CH3:8][C:7]1([C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[C:16]([CH3:21])([CH3:20])[CH2:15][CH2:14][C:13]3([CH3:23])[CH3:22])[O:27][CH:25]([CH3:26])[CH2:24][O:9]1

Inputs

Step One
Name
ethyl orthoformate
Quantity
52.5 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(CCC(C2=CC1)(C)C)(C)C
Name
Quantity
0.15 g
Type
catalyst
Smiles
C(C)(=O)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
22.5 g
Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which results in a temperature
TEMPERATURE
Type
TEMPERATURE
Details
increase from 20° C. to 28° C
CUSTOM
Type
CUSTOM
Details
The excess ethyl orthoformate and ethanol are removed by vacuum distillation (120° C./ 100 mm Hg)
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture is cooled
STIRRING
Type
STIRRING
Details
The mixture is stirred at 85° C. to 90° C. for 2 1/2 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
is removed by distillation
ADDITION
Type
ADDITION
Details
Thereupon, the residual mixture is neutralized by the addition of a 10% solution of potassium hydroxide in ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
Crude 2-dimethyl-2-(1,1,4,4-tetramethyl-tetralin-6-yl)-1,3-dioxolane is obtained
DISTILLATION
Type
DISTILLATION
Details
The product is purified by vacuum distillation and there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)C)C=1C=C2C(CCC(C2=CC1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.7 g
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.